Terpineol

Descripción general

Descripción

Terpineol es un alcohol monoterpenoide monocíclico insaturado que se encuentra de forma natural. Se encuentra en diversas plantas, incluidas flores como el narciso y la fresia, hierbas como la mejorana, el orégano, el romero y en el aceite de cáscara de limón . This compound es conocido por su agradable olor a lila y se usa comúnmente en perfumes, cosméticos y aromas aromáticos . Existen cinco isómeros comunes de this compound: alfa-, beta-, gamma-, delta- y terpinen-4-ol, siendo el alfa-terpineol y el terpinen-4-ol los más prevalentes en la naturaleza .

Aplicaciones Científicas De Investigación

Biological Applications

1.1 Antioxidant Properties

Terpineol exhibits notable antioxidant activity, which is crucial for combating oxidative stress in biological systems. Its ability to scavenge free radicals makes it a potential candidate for therapeutic applications in preventing diseases related to oxidative damage .

1.2 Antimicrobial Effects

Research has demonstrated that this compound possesses antimicrobial properties against a range of pathogens, including bacteria and fungi. For instance, studies show that α-terpineol effectively inhibits the growth of Penicillium digitatum, a common fungal pathogen in fruits . This property is valuable in both medical and agricultural contexts, providing a natural alternative to synthetic antimicrobials.

1.3 Anticancer Potential

this compound has been investigated for its anticancer properties. It has shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . Its incorporation into therapeutic formulations could enhance the efficacy of cancer treatments.

1.4 Neuroprotective Effects

Recent studies suggest that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases. Its anti-inflammatory properties contribute to this effect by reducing neuroinflammation .

Agricultural Applications

2.1 Pest Control

this compound's insecticidal properties make it an effective natural pesticide. It has been shown to repel various pests, thus serving as an eco-friendly alternative to chemical pesticides . This application is particularly relevant in organic farming practices.

2.2 Plant Growth Regulation

Research indicates that this compound can influence plant growth and development positively. It may enhance root growth and overall plant vitality, making it beneficial for agricultural productivity .

Food Preservation

3.1 Antimicrobial Food Coatings

this compound is being explored as a component of edible coatings that can extend the shelf life of food products by inhibiting microbial growth on food surfaces . This application is crucial in reducing food spoilage and waste.

3.2 Flavoring Agent

In addition to its preservative qualities, this compound is used as a flavoring agent in the food industry due to its pleasant aroma and taste profile. It is commonly found in essential oils derived from various plants .

Summary of Research Findings

The following table summarizes key findings from recent studies on the applications of this compound:

Case Study 1: Antifungal Activity

A study investigated the antifungal effects of α-terpineol on Penicillium digitatum. The results indicated a significant reduction in mycelial growth at concentrations as low as 400 μg/ml, demonstrating its potential as a natural fungicide .

Case Study 2: Neuroprotective Effects

Another research project focused on the neuroprotective effects of this compound in models of neurodegeneration. The findings suggested that this compound administration led to decreased markers of inflammation and improved cognitive function in treated subjects .

Mecanismo De Acción

El mecanismo de acción del terpineol implica su interacción con las membranas celulares y las proteínas. El grupo hidroxilo del this compound forma enlaces glucosídicos con los carbohidratos y enlaces de hidrógeno con los fosfatos y los carboxilatos en las paredes celulares bacterianas . Esta interacción interrumpe la fluidez y la permeabilidad de la membrana, lo que lleva a la muerte celular. El this compound también deteriora el transporte de electrones en la membrana citoplásmica, induciendo la acumulación de especies reactivas de oxígeno e interrumpiendo la fuerza motriz de protones y la síntesis de ATP .

Análisis Bioquímico

Biochemical Properties

Terpineol, specifically α-Terpineol, interacts with various enzymes, proteins, and other biomolecules. It has been found to have a wide range of biological applications, including antioxidant, anticancer, anticonvulsant, antiulcer, antihypertensive, and anti-nociceptive properties . The nature of these interactions is complex and involves multiple biochemical pathways.

Cellular Effects

This compound has been shown to influence cell function in various ways. It can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to have anticancer properties, suggesting that it may influence cell proliferation and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound’s action is multifaceted. It can bind to biomolecules, inhibit or activate enzymes, and alter gene expression . These interactions allow this compound to exert its effects at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on this compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on its activity or function are complex. It can be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Métodos De Preparación

El terpineol se puede sintetizar a través de varios métodos:

Síntesis química: El método más común implica la hidratación de alfa-pineno o trementina utilizando catalizadores ácidos. Este proceso se puede llevar a cabo en sistemas de flujo continuo o por lotes.

Producción biotecnológica: La biotransformación microbiana de monoterpenos como el limoneno, el alfa-pineno y el beta-pineno también puede producir this compound. Este método está ganando interés debido a su potencial para la producción sostenible.

Análisis De Reacciones Químicas

El terpineol experimenta varias reacciones químicas, que incluyen:

Oxidación: El this compound se puede oxidar para producir óxido de this compound y otros derivados.

Reducción: Las reacciones de reducción pueden convertir el this compound en sus alcoholes correspondientes.

Los reactivos comunes que se utilizan en estas reacciones incluyen ácido sulfúrico para la hidratación, ácido trifluoroacético para la adición de Markovnikov e hidróxido de sodio para la hidrólisis . Los principales productos formados a partir de estas reacciones incluyen óxido de this compound, terpineoles halogenados y diversos derivados de alcoholes .

Comparación Con Compuestos Similares

El terpineol se compara con otros compuestos monoterpenoides similares, como:

Terpinen-4-ol: Similar en estructura y propiedades, pero con diferentes actividades biológicas.

Gamma-terpinene: Difiere en la ubicación del doble enlace, lo que lleva a propiedades químicas y biológicas distintas.

Alfa-terpinene: Otro isómero con aplicaciones y efectos únicos.

Terpinolene: Conocido por su aroma distintivo y sus usos en la industria de las fragancias.

1,8-Cineol:

La singularidad del this compound radica en su amplia gama de actividades biológicas y su agradable olor a lila, lo que lo hace muy valioso tanto en la investigación científica como en las aplicaciones industriales .

Actividad Biológica

Terpineol, a monoterpene alcohol found in various essential oils, has garnered attention for its diverse biological activities, particularly its antibacterial, antifungal, and potential antiviral properties. This article delves into the biological activity of this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound exists in several isomeric forms, with α-terpineol being the most studied. Its chemical structure features a hydroxyl group (-OH) that is pivotal to its biological activity. The presence of this functional group enhances its interaction with biological membranes, contributing to its antimicrobial properties.

Antibacterial Activity

Recent studies have elucidated the antibacterial mechanisms of α-terpineol against various pathogens:

- Mechanism of Action : The antibacterial activity of α-terpineol is primarily attributed to its ability to disrupt bacterial cell membranes. Research indicates that α-terpineol can form glycosidic bonds with bacterial carbohydrates and hydrogen bonds with phospholipids, leading to increased membrane rigidity and decreased fluidity. This disruption results in the leakage of intracellular contents and ultimately bacterial cell death .

- Minimum Inhibitory Concentration (MIC) : Studies have reported an MIC of 0.78 µL/mL for α-terpineol against Escherichia coli, indicating its potency as an antibacterial agent. Time-kill assays demonstrated that α-terpineol could kill all E. coli cells at 1 × MIC within 8 hours and at 2 × MIC within 4 hours .

-

Comparative Efficacy : In a comparative study, α-terpineol exhibited significant antibacterial effects against foodborne pathogens such as Salmonella typhimurium and Staphylococcus aureus, with varying degrees of efficacy . The order of effectiveness was noted as follows:

- E. coli O157:H7

- S. typhimurium

- Listeria monocytogenes

- S. aureus

Table 1: Antibacterial Activity of α-Terpineol Against Various Pathogens

| Pathogen | MIC (µL/mL) | Time to Kill (hours) |

|---|---|---|

| Escherichia coli | 0.78 | 4 (2 × MIC) |

| Salmonella typhimurium | Not specified | Not specified |

| Listeria monocytogenes | Not specified | Not specified |

| Staphylococcus aureus | Not specified | Not specified |

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity. Research indicates that it can inhibit the growth of various fungal species, making it a candidate for applications in food preservation and medical treatments against fungal infections.

Potential Antiviral Properties

Emerging studies suggest that this compound may possess antiviral properties, particularly in the context of respiratory viruses like SARS-CoV-2. While direct evidence is still being explored, this compound's role in modulating immune responses and reducing inflammation may contribute to its potential efficacy against viral infections .

Case Studies

- Antibacterial Efficacy : A study conducted on the antibacterial effects of α-terpineol against foodborne pathogens revealed significant reductions in bacterial counts within one hour of exposure at a concentration of 0.8% (v/v). This rapid action highlights its potential for use in food safety applications .

- Morphological Changes Induced : Transmission electron microscopy studies showed that exposure to α-terpineol led to significant morphological changes in bacterial cells, including cell wall rupture and cytoplasmic condensation, further supporting its mechanism of action as an effective antibacterial agent .

Propiedades

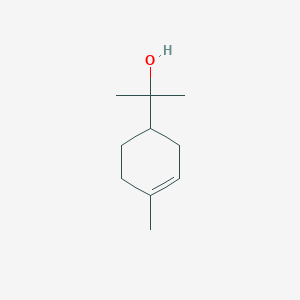

IUPAC Name |

2-(4-methylcyclohex-3-en-1-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-8-4-6-9(7-5-8)10(2,3)11/h4,9,11H,5-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUOACPNHFRMFPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68540-43-2 (hydrochloride salt) | |

| Record name | alpha-Terpineol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5026625 | |

| Record name | alpha-Terpineol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, White solid with an odor of lilac; [HSDB] Some forms are liquid; [Merck Index] White low melting solid; mp = 31-32 deg C; [MSDSonline], colourless, viscous liquid with a lilac-like odour | |

| Record name | 3-Cyclohexene-1-methanol, .alpha.,.alpha.,4-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Terpineol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3593 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | alpha-Terpineol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/352/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

218-221 °C | |

| Record name | alpha-Terpineol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5316 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

1:8 OR MORE IN 50% ALCOHOL; SOL IN PROPYLENE GLYCOL, Very soluble in benzene, acetone, Very soluble in alcohol, ether, In water, 7100 mg/L at 25 °C, slightly soluble in glycerol and water, 1 ml in 2 ml 70% alcohol; 1 ml in 4 ml 60% alcohol (in ethanol) | |

| Record name | alpha-Terpineol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5316 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | alpha-Terpineol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/352/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.935 at 20 °C/20 °C, 0.930-0.936 | |

| Record name | alpha-Terpineol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5316 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | alpha-Terpineol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/352/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.04 [mmHg], VP: 5 mm Hg at 80 to 81 mm Hg /L-alpha-Terpineol/, 0.0423 mm Hg at 24 °C | |

| Record name | alpha-Terpineol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3593 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | alpha-Terpineol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5316 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless solid, Pure alpha-isomer is white, crystalline powder | |

CAS No. |

98-55-5, 8000-41-7, 8006-39-1, 10482-56-1 | |

| Record name | α-Terpineol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Terpineol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terpineol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008000417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terpineol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008006391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terpineol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15956 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | p-Menth-1-en-8-ol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403665 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Menth-1-en-8-ol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21449 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Cyclohexene-1-methanol, .alpha.,.alpha.,4-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Terpineol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-menth-1-en-8-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.437 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | p-menth-1-en-8-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.884 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-TERPINEOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21334LVV8W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | alpha-Terpineol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5316 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

35-40 °C, Viscous at room temperature; mp: 40-41 °C /d-isomer/; congealing point: +2 °C | |

| Record name | alpha-Terpineol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5316 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and key spectroscopic data for α-terpineol?

A1: α-Terpineol has a molecular formula of C10H18O and a molecular weight of 154.25 g/mol. Key spectroscopic data includes:

Q2: What are the structural differences between the isomers of terpineol?

A2: this compound exists as several isomers, with the most common being α-terpineol, β-terpineol, γ-terpineol, and terpinen-4-ol. These isomers differ in the position of the double bond and the hydroxyl group on the cyclohexene ring. This variation can significantly influence their physical properties (e.g., odor, boiling point) and biological activities.

Q3: How does α-terpineol exert its analgesic effect in neuropathic pain models?

A4: α-Terpineol has demonstrated analgesic effects in a rat model of neuropathic pain induced by chronic constriction injury (CCI). [] The research suggests that α-terpineol's analgesic effects are mediated by the suppression of microglial cell activation and the reduction of pro-inflammatory cytokines (IL-1β and TNF-α) in the spinal cord. []

Q4: What evidence supports the antibacterial activity of this compound and its derivatives?

A5: Studies have shown that this compound and some of its derivatives, particularly terpinen-4-ol, exhibit potent antifungal activity against Candida albicans, including biofilm inhibition. [] While this compound itself demonstrated significant antifungal activity, terpinen-4-ol emerged as a potent inhibitor of C. albicans biofilms at lower concentrations. [] This finding suggests its potential use in oral hygiene products to manage candidosis.

Q5: Can this compound be used as an insecticide, and what is its mode of action?

A6: Research has shown that this compound, particularly (-)-4-terpineol, exhibits insecticidal activity against Plutella xylostella. [, ] This insecticidal activity appears to be linked to the inhibition of key enzymes in P. xylostella, including glutathione S-transferase, catalase, acetylcholinesterase, and Na+/K+-ATPase. [] These enzymes play crucial roles in detoxification, oxidative stress response, and nerve impulse transmission, suggesting potential targets for this compound's insecticidal action.

Q6: What is known about the stability of this compound in various conditions?

A8: Limited information is available regarding the stability of this compound under various conditions. As a volatile compound, it is prone to evaporation, and its stability can be affected by factors such as temperature, light, and storage conditions. []

Q7: Are there any toxicological concerns regarding the use of this compound?

A9: While generally recognized as safe (GRAS) for use in food flavorings, this compound can exhibit toxicity at higher concentrations. Studies in horses have shown acute toxicity after intravenous administration of pine oil, with α-terpineol being a major constituent. [] Pulmonary edema was the primary cause of death, highlighting the potential respiratory toxicity of high doses of α-terpineol. [] Further research is needed to understand its long-term effects and safe dosage limits in various applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.